8,11-Eicosadiynoic acid
Overview
Description
8,11-Eicosadiynoic acid is an unsaturated fatty acid . It has a molecular formula of C20H32O2 and a molecular weight of 304.47 . It is also known by other names such as EDYA .
Molecular Structure Analysis
The molecular structure of 8,11-Eicosadiynoic acid is represented by the SMILES stringCCCCCCCCCC#CCC#CCCCCCCC(O)=O
. This indicates that the molecule consists of a long carbon chain with two triple bonds and a carboxylic acid group at the end. Physical And Chemical Properties Analysis
8,11-Eicosadiynoic acid has a molecular weight of 304.47 and a molecular formula of C20H32O2 . It is an unsaturated fatty acid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Metabolic Pathways and Biosynthesis
Conversion and Desaturation : Eicosa-11,14-dienoic acid is shown to be converted to eicosa-5,11,14-trienoic acid and eicosa-5,11-dienoic acid in rats. This suggests a specific pathway for arachidonate biosynthesis, where eicosa-8,11-dienoic acid plays a role (Ullman & Sprecher, 1971).
Inhibition of Icosanoid Production : Eicosadiynoic acid (EDYA) acts as an inhibitor in the production of icosanoids from arachidonic acid, affecting several steps such as arachidonate uptake, activation, and conversion from precursor fatty acids (Laposata, Kaiser, Reich, & Majerus, 1987).
Prostaglandin Biosynthesis : Eicosatrienoic acid incubation with sheep vesicular gland homogenates results in 9α,15-dihydroxy-11-ketoprost-13-enoic acid, supporting its role in prostaglandin biosynthesis (Granström, Lands, & Samuelsson, 1968).
Oxygenation and Metabolism : The oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase produces various metabolites, indicating complex interactions in lipid metabolism (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).
Eicosatrienoic Acid and Lipoxygenase : The selective inhibition of platelet n-8 lipoxygenase by 5,8,11-eicosatriynoic acid suggests its role in modulating lipoxygenase pathways (Hammarström, 1977).
Cellular and Molecular Functions
Role in Cell Metabolism : In hepatocytes and HTC cells, the incorporation and conversion of eicosa-8,11,14-trienoic acid to arachidonic acid demonstrate its participation in cellular fatty acid metabolism (Marra, Alaniz, & Brenner, 2004).
Influence on Blood Pressure : The development of epoxyeicosatrienoic acid analogs with anti-hypertensive actions in rat models highlights potential therapeutic applications of eicosatrienoic acid derivatives (Imig et al., 2010).
Leukotriene Biosynthesis : The conversion of 5,8,11-eicosatrienoic acid to leukotrienes C3 and D3 in mouse mastocytoma cells implies its role in leukotriene biosynthesis and related biological effects (Hammarström, 1981).
properties
IUPAC Name |
icosa-8,11-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBHZDIKZCZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274340 | |
Record name | 8,11-Eicosadiynoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,11-Eicosadiynoic acid | |
CAS RN |
82073-91-4 | |
Record name | 8,11-Eicosadiynoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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